molecular formula C15H11FN4O2 B2692813 N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide CAS No. 1207029-41-1

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide

Cat. No. B2692813
CAS RN: 1207029-41-1
M. Wt: 298.277
InChI Key: VICFQJAEVFPMRT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for the related compound “[5-(2-fluorophenyl)isoxazol-3-yl]methanol” is 1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)12-14-10/h1-5,13H,6H2 . This provides some insight into the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide” has a molecular weight of 298.277. The related compound “[5-(2-fluorophenyl)isoxazol-3-yl]methanol” has a molecular weight of 193.18 . It is a solid in physical form .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in research focusing on the synthesis of novel chemical structures. One study highlighted the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, showcasing the versatility of pyrazole derivatives in chemical synthesis, including their potential relation to N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide (Hassan et al., 2014).

Pharmacological Activity

  • Another significant area of application is in pharmacological research, particularly in antiviral studies. For instance, derivatives similar to this compound have shown remarkable antiviral activities against the H5N1 influenza virus, demonstrating the potential of such compounds in developing new antiviral drugs (Hebishy et al., 2020).

Antimicrobial and Antitumor Activities

  • Research on similar pyrazine and pyrazole derivatives has explored their cytotoxic and antimicrobial properties. For example, novel N-arylpyrazole-containing enaminones have been studied for their antitumor and antimicrobial activities, hinting at the broader application of this compound in medicinal chemistry (Riyadh, 2011).

Anti-Mycobacterial Evaluation

  • The compound's framework has also been used in designing derivatives with significant biological activities, such as anti-mycobacterial effects. Studies have shown that N-Phenylpyrazine-2-carboxamides exhibit promising activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Zítko et al., 2015).

Photosynthesis Inhibition

  • In agricultural chemistry, pyrazole derivatives have been investigated as inhibitors of photosynthetic electron transport, offering insights into the development of new herbicides. This application underlines the versatility of compounds like this compound in various research fields (Vicentini et al., 2005).

Future Directions

Isoxazole derivatives have been the focus of significant research due to their wide spectrum of biological activities and therapeutic potential . The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a valuable resource for medicinal chemists in the development of clinically viable drugs .

properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c16-12-4-2-1-3-11(12)14-7-10(20-22-14)8-19-15(21)13-9-17-5-6-18-13/h1-7,9H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICFQJAEVFPMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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